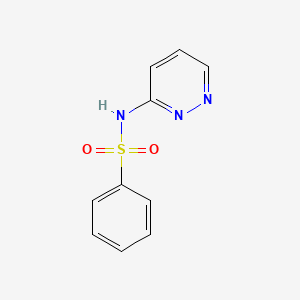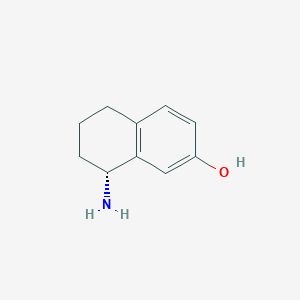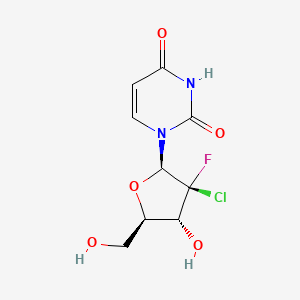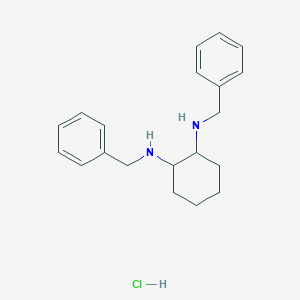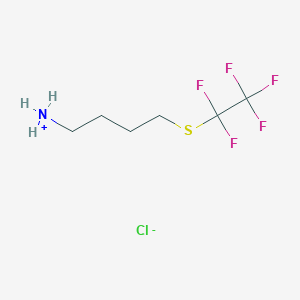
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is a quaternary ammonium compound characterized by the presence of a pentafluoroethylsulfanyl group attached to a butyl chain, which is further connected to an ammonium chloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride typically involves the reaction of a suitable butylamine derivative with pentafluoroethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phase-transfer catalysts can also enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ammonium group can be reduced to form tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tertiary amines.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride involves its interaction with cellular membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on microbial cell membranes, leading to membrane disruption and cell lysis. Additionally, the pentafluoroethylsulfanyl group can interact with specific molecular targets, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium chloride: Another quaternary ammonium compound with similar cationic properties but lacking the pentafluoroethylsulfanyl group.
Benzalkonium chloride: A widely used disinfectant with a different alkyl chain structure.
Cetyltrimethylammonium chloride: A surfactant with a longer alkyl chain and different physicochemical properties.
Uniqueness
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride stands out due to the presence of the pentafluoroethylsulfanyl group, which imparts unique properties such as increased lipophilicity and enhanced reactivity in certain chemical reactions. This makes it particularly useful in specialized applications where other quaternary ammonium compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H11ClF5NS |
|---|---|
Poids moléculaire |
259.67 g/mol |
Nom IUPAC |
4-(1,1,2,2,2-pentafluoroethylsulfanyl)butylazanium;chloride |
InChI |
InChI=1S/C6H10F5NS.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H |
Clé InChI |
CYJBOHATDMHCGZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCSC(C(F)(F)F)(F)F)C[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


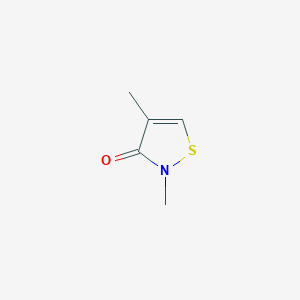

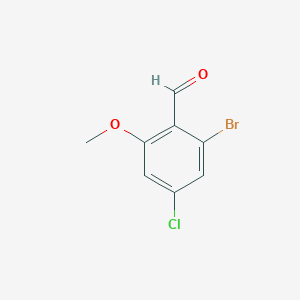

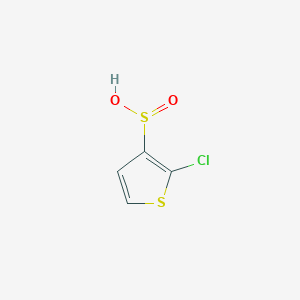
![((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13107074.png)
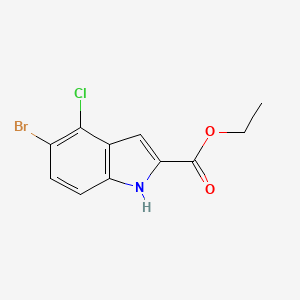

![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)

